molecular formula C20H21NO4S B2405881 3-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thio)propanoic acid CAS No. 201604-70-8

3-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thio)propanoic acid

Cat. No. B2405881
M. Wt: 371.45
InChI Key: SAHKDFFMEDMFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis . The compound you’re asking about seems to be a derivative of an amino acid with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of the amino acid backbone, with the Fmoc group attached to the amino group . The Fmoc group consists of a fluorene ring (a polycyclic aromatic system), linked to a carbamate functionality.


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, which allows the free amino group to react with the carboxyl group of another amino acid to form a peptide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on the specific amino acid and the presence of other functional groups. Typically, these compounds are solid at room temperature .

Scientific Research Applications

Chemical and Physiological Properties

  • Chemical Reactions and Derivatives : Research on 9-aminofluorene derivatives, closely related to the compound , has explored their reactions leading to the formation of various derivatives such as N-carbethoxy derivatives and 9-maleamic acids. These studies are significant for understanding the chemical properties and potential applications of fluorenyl compounds (Neish, 2010).

Photophysics and Bioimaging

  • Photophysical Characterization : The study of water-soluble fluorene derivatives has been conducted to understand their linear photophysical characteristics and two-photon absorption properties. This research is crucial for applications in bioimaging, especially concerning integrin-targeting, which can aid in cellular imaging and diagnostics (Morales et al., 2010).

Peptide Synthesis

  • Preparation for Solid-Phase Syntheses : The compound's relevance in the preparation of N-Fmoc-protected β2-homoamino acids has been documented. This is essential for solid-phase syntheses of β-peptides, indicating its utility in peptide chemistry and potential drug development (Šebesta & Seebach, 2003).

Material Science and Nanotechnology

  • Self-Assembled Structures : Studies have shown that variants of fluorenyl compounds can form self-assembled structures, which are crucial in material science and nanotechnology. These structures exhibit morphological transitions under different conditions, indicating potential applications in designing novel materials and nanostructures (Kshtriya, Koshti, & Gour, 2021).

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with many potential applications in drug discovery, chemical biology, and materials science .

properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c22-19(23)9-11-26-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHKDFFMEDMFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid

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